PanDDA Fragment Hit Against Aar2/RNaseH
(3-Aminophenyl)(morpholino)methanone (fragment code P04D06) was identified as a validated fragment hit in a large-scale PanDDA crystallographic screening of the F2X-Universal Library (>1000 compounds) against the Aar2/RNaseH protein complex [1]. The meta-substituted aminophenyl morpholino ketone was successfully co-crystallized, and its binding pose is deposited in the PDB under ligand code WAX (PDB ID 7FKH) [2]. In contrast, the para-isomer (4-aminophenyl)(morpholino)methanone (CAS 51207-86-4) was not reported as a hit in this publicly disclosed campaign, suggesting that the meta-substitution geometry is specifically recognized by the Aar2/RNaseH binding site. This provides direct structural evidence that the 3-amino regioisomer occupies a distinct fragment-binding chemical space inaccessible to the commercially more common 4-amino analog.
| Evidence Dimension | Crystallographic fragment screening hit validation (PanDDA campaign) |
|---|---|
| Target Compound Data | Validated hit; co-crystal structure deposited (ligand WAX, PDB 7FKH); resolution and occupancy data available in PDB |
| Comparator Or Baseline | (4-Aminophenyl)(morpholino)methanone (CAS 51207-86-4): Not identified as a hit in this specific PanDDA campaign against Aar2/RNaseH |
| Quantified Difference | 3-isomer is a confirmed fragment hit with a defined binding pose; 4-isomer lacks equivalent crystallographic validation against this target |
| Conditions | PanDDA analysis of F2X-Universal Library (>1000 compounds) against Aar2/RNaseH complex from Saccharomyces cerevisiae S288C; X-ray crystallography |
Why This Matters
Procurement of the 3-isomer is essential for research programs that require a starting fragment with experimentally determined binding pose data; the 4-isomer cannot substitute without structural re-validation.
- [1] Barthel, T., Wollenhaupt, J., Lima, G. M. A., Wahl, M. C., & Weiss, M. S. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. Journal of Medicinal Chemistry, 65(22), 15066–15084. View Source
- [2] RCSB PDB. (2022). 7FKH: PanDDA analysis group deposition -- Aar2/RNaseH in complex with fragment P04D06 from the F2X-Universal Library. View Source
